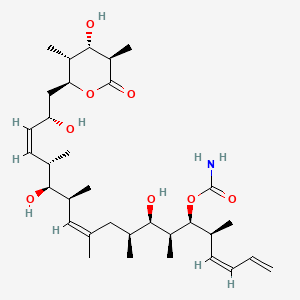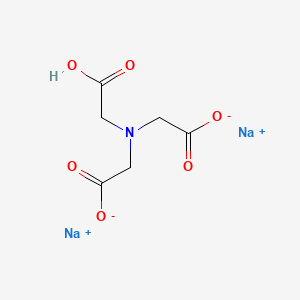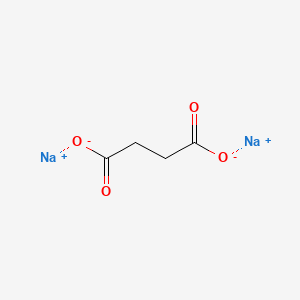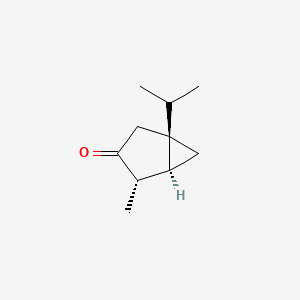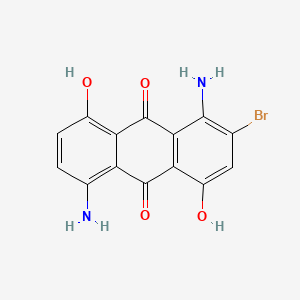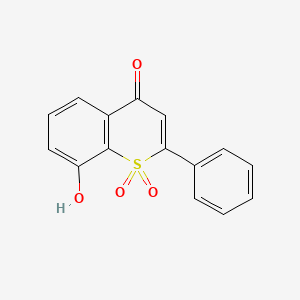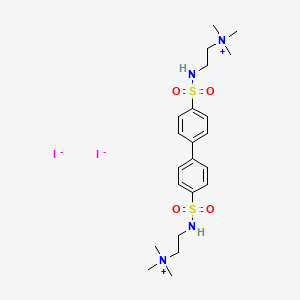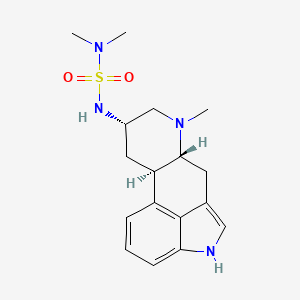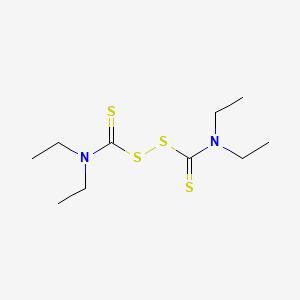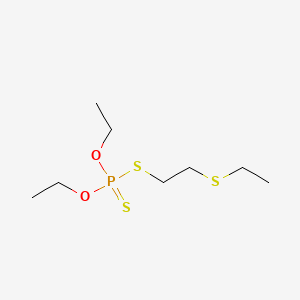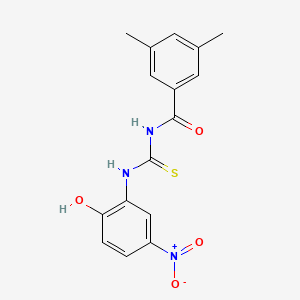
3,5-dimethyl PIT-1
Descripción general
Descripción
3,5-dimethyl PIT-1 is a PIP3/protein binding inhibitor . It is a dimethyl analog of PIT-1 that is designed for more favorable solubility in vivo . It specifically disrupts PIP3/Akt PH domain binding (IC50 = 27 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation . It reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 36 μM) .
Synthesis Analysis
The traditional method for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone .Molecular Structure Analysis
The molecular weight of 3,5-dimethyl PIT-1 is 345.37 g/mol . Its molecular formula is C16H15N3O4S .Chemical Reactions Analysis
3,5-dimethyl PIT-1 specifically disrupts PIP3/Akt PH domain binding (IC50 = 27 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation .Physical And Chemical Properties Analysis
3,5-dimethyl PIT-1 is a solid substance . It is soluble in DMSO to 20 mg/ml and in ethanol to 0.2 mg/ml .Aplicaciones Científicas De Investigación
Transcription Factor Pit-1 and DNA Interactions
- Pit-1 Role in Transcriptional Activation : Pit-1 is crucial for high-affinity DNA binding and accurate recognition of natural Pit-1 response elements, impacting transcriptional activity on enhancer elements. The POU-specific domain of Pit-1 is essential for these interactions, indicating its importance in gene expression regulation (Ingraham et al., 1990).
Protein-Protein Interactions and Cellular Functions
- Visualization of Pit-1 Interactions : Fluorescence resonance energy transfer (FRET) microscopy has been used to visualize physical interactions of Pit-1 proteins in living cells, offering insights into the dynamics of transcription factor interactions and their implications for cellular functions (Day, 1998).
Molecular Mechanisms and Structural Insights
- Differential Dimer Activities of Oct-1 : Through DNA-induced interface swapping, Oct-1 shows differential dimer activities, providing a basis for conformation-dependent recruitment of transcription cofactors. This study suggests a general mechanism for modulating transcription factor activity, relevant for understanding the functional dynamics of Pit-1 and related proteins (Reményi et al., 2001).
Pit-1 Related Diseases and Conditions
- Pituitary Blastoma and DICER1 Mutations : Research identifies Pituitary blastoma as a distinct entity associated with germ-line DICER1 mutations, highlighting the genetic underpinnings of certain pituitary tumors. This connection underscores the importance of genetic factors in pituitary gland conditions and their potential link to Pit-1 expression patterns (Kock et al., 2014).
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBCAQMXJFWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl PIT-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




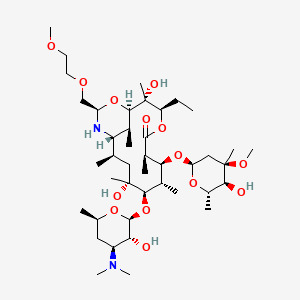
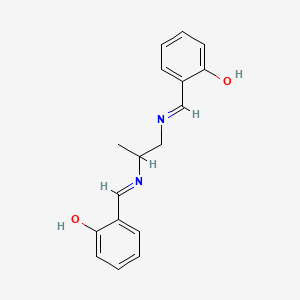
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670760.png)
